molecular formula C13H21N5O B2930615 N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 1795470-90-4

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2930615
CAS No.: 1795470-90-4
M. Wt: 263.345
InChI Key: NCWHDIDBJLERQE-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide (CAS 1795470-90-4) is a synthetic small molecule featuring a pyrrolidine scaffold substituted with a 1,2,3-triazole moiety and a cyclohexyl carboxamide group. This structure combines two privileged frameworks in medicinal chemistry: the saturated, three-dimensional pyrrolidine ring and the hydrogen-bond-capable 1,2,3-triazole. The pyrrolidine ring is a prominent feature in drug discovery, valued for its sp3-hybridization, which allows for extensive exploration of pharmacophore space and contributes to favorable physicochemical properties, including improved solubility and target engagement . The 1,2,3-triazole ring often serves as a stable bioisostere for amide or ester functionalities and is frequently employed as a linker in bioconjugation and drug design via click chemistry approaches . The specific molecular architecture of this compound, which links the triazole and carboxamide groups through the pyrrolidine core, makes it a valuable intermediate for constructing more complex molecules. Its primary research application is as a building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel compounds targeting various human diseases. Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to develop potential therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c19-13(15-11-4-2-1-3-5-11)17-8-6-12(10-17)18-9-7-14-16-18/h7,9,11-12H,1-6,8,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWHDIDBJLERQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its triazole ring is particularly useful in click chemistry applications. Biology: Triazoles are known for their antimicrobial properties, and this compound may be investigated for its potential use as an antimicrobial agent. Medicine: The compound's biological activity can be explored for drug discovery and development, particularly in the treatment of infections or other diseases. Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide depends on its specific application. In general, triazoles can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: The target compound’s triazole group is likely synthesized via CuAAC, a method achieving >95% yields in analogous systems (e.g., estradiol-triazole derivatives) . This contrasts with the Mitsunobu reaction used for azide intermediates in compounds 1a/1b, which may introduce complexity .
  • Stability : Compounds 1a/1b exhibit instability in gastric fluid due to their tert-butyl carbamate groups, which are prone to hydrolysis. The cyclohexyl carboxamide in the target compound may offer superior metabolic stability, as cyclohexyl groups are less susceptible to acidic degradation than tert-butyl .

Functional Group Impact

  • Triazole vs. Oxazolidinone Backbones: The pyrrolidine core in the target compound provides conformational flexibility compared to the rigid oxazolidinone ring in compounds 1a/1b. This flexibility could enhance binding to biological targets requiring induced-fit interactions.
  • Substituent Effects : The estradiol-triazole derivative highlights how bulky aromatic groups (e.g., estradiol) improve receptor binding but reduce solubility. The cyclohexyl group in the target compound balances lipophilicity and solubility, making it more drug-like than estradiol-based analogs.

Stability and Pharmacological Implications

  • The degradation of compounds 1a/1b in gastric fluid underscores the importance of substituent choice for oral bioavailability. The target compound’s cyclohexyl group may mitigate this issue, though experimental validation is required .

Biological Activity

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-established method for creating triazole compounds. The reaction utilizes cyclohexylamine and various azides to yield the desired triazole-linked pyrrolidine structure.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antiviral and antibacterial properties. The triazole moiety is known for enhancing the pharmacological profile of compounds, particularly in the context of nucleoside analogs.

Antiviral Activity

Research indicates that compounds containing the 1,2,3-triazole ring exhibit antiviral properties against various viruses. For instance, triazole derivatives have shown activity against the influenza virus and coxsackievirus B3.

In one study, several 1,2,3-triazolyl nucleoside analogs were synthesized and evaluated for their antiviral activity. The lead compound demonstrated an IC50 value of 30 µM against the influenza virus A/PR/8/34 (H1N1) with a selectivity index (SI) of 24 .

Compound Virus IC50 (µM) CC50 (µM) Selectivity Index (SI)
4iH1N130>71924
8nH1N115795

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.

A recent study reported that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) between 3.12 and 12.5 µg/mL against Staphylococcus aureus compared to a control antibiotic (ciprofloxacin) with an MIC of 2 µg/mL .

Case Studies

Case Study 1: Antiviral Efficacy

In a comparative study on triazole derivatives, this compound was evaluated alongside other nucleoside analogs. The results indicated that while some compounds were inactive against the influenza virus, others showed promising antiviral activity with low cytotoxicity .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of pyrrole-based compounds, where N-cyclohexyl derivatives were tested against various bacterial strains. The findings suggested that modifications in the triazole and pyrrolidine structures could enhance their antibacterial potency significantly .

Chemical Reactions Analysis

Reactivity of the Triazole Moiety

The 1,2,3-triazole ring exhibits regioselective reactivity influenced by electronic and steric factors:

Reaction Type Conditions Outcome Reference
Alkylation Na₂CO₃/DMF, benzyl halidesN-2 alkylation dominates (84% yield) due to steric hindrance at N-1/N-3
Arylation Cu(OAc)₂/DMSO, aryl boronic acidsChan–Lam coupling yields 2-aryl derivatives (89% yield, 100% regioselectivity)
Nucleophilic Addition Secondary amines, refluxTrifluoroacetyl group substitution forms amides (e.g., morpholine derivatives)

Notes :

  • The trifluoroacetyl group (if present) enhances electrophilicity, enabling nucleophilic substitutions .
  • Steric hindrance from the pyrrolidine and cyclohexyl groups directs reactivity to the N-2 position .

Carboxamide Functionalization

The cyclohexyl carboxamide group participates in:

  • Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, the carboxamide hydrolyzes to a carboxylic acid, though stability is high under physiological conditions .
  • Acylation : Reacts with acid chlorides (e.g., 2-chlorophenylacetyl chloride) in DCM/TEA to form acylated derivatives (Scheme 5, ).

Example :

text
Reaction of N-cyclohexyl derivative with 2-chlorophenylacetyl chloride: 1. Dissolve in DCM, add TEA at 0°C. 2. Add acid chloride, stir 30 min. 3. Quench with NaHCO₃, isolate via chromatography (73% yield) [4].

Pyrrolidine Ring Modifications

  • Deprotection : Boc groups are removed using HCl/dioxane (77% yield) .
  • Oxidation : mCPBA oxidizes sulfide groups to sulfoxides/sulfones in pyrrolidine derivatives (e.g., step 1 in ).

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Profile
N-tert-Butyl analoguetert-Butyl vs. cyclohexyl groupEnhanced lipophilicity; similar triazole reactivity
N-Phenyl derivative Phenyl carboxamideFaster hydrolysis due to less steric shielding
3-(1H-1,2,4-Triazol-3-yl)pyrrolidine1,2,4-Triazole isomerAltered regioselectivity in alkylation/arylation

Stability and Degradation Pathways

  • Thermal Stability : Stable up to 200°C; decomposition observed under prolonged heating .
  • Photodegradation : UV exposure induces ring-opening reactions in the triazole moiety .
  • Enzymatic Hydrolysis : Resistant to common hydrolases (e.g., esterases), making it suitable for biological applications.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms regiochemistry of the triazole (1,4-substitution) and cyclohexyl/pyrrolidine connectivity. For example, the triazole proton appears as a singlet near δ 7.8–8.0 ppm, while pyrrolidine protons show splitting patterns consistent with ring conformation .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺) and purity (>95%).
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring or cyclohexyl group, if applicable .

How can researchers address low yields in the CuAAC step during synthesis?

Advanced
Low yields often stem from suboptimal catalyst activity or azide/alkyne instability.

  • Troubleshooting :
    • Use fresh Cu(I) sources (e.g., CuBr(PPh₃)₃) to enhance catalytic turnover .
    • Protect azides from light/moisture and ensure alkyne purity via distillation or chromatography .
    • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .

What strategies resolve discrepancies in biological activity data across studies?

Advanced
Contradictory bioactivity results may arise from impurities, assay conditions, or structural analogs.

  • Purity validation : Use HPLC with dual detection (UV/ELSD) to rule out degradation products .
  • Assay standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize false negatives/positives.
  • SAR analysis : Compare activity of analogs (e.g., varying cyclohexyl substituents) to identify pharmacophoric motifs .

What are the key considerations in designing analogs for structure-activity relationship (SAR) studies?

Q. Basic

  • Pyrrolidine modifications : Introduce substituents (e.g., methyl, fluoro) to alter ring conformation and target binding .
  • Triazole replacements : Test 1,2,4-triazoles or tetrazoles to assess heterocycle specificity .
  • Carboxamide variations : Replace cyclohexyl with aryl or bicyclic groups to modulate lipophilicity .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

  • Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., HSP90, kinases). Focus on the triazole’s hydrogen-bonding capacity and pyrrolidine’s rigidity .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize analogs .

What are common impurities in the synthesis, and how are they identified?

Q. Basic

  • Byproducts : Unreacted azide/alkyne, or 1,5-triazole regioisomers (if CuAAC is suboptimal).
  • Detection : LCMS tracks unreacted starting materials; ¹H NMR identifies regioisomers via distinct proton shifts .
  • Purification : Flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC isolates the desired product .

What experimental approaches validate the compound’s stability under various conditions?

Q. Advanced

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13) for 24–72 hrs. Monitor degradation via HPLC .
  • Long-term stability : Store at –20°C under argon and assess purity monthly for 6–12 months .

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